BenchChemオンラインストアへようこそ!

5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Physicochemical Property Drug-likeness ADME

Procure 5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide (CAS 1327320-74-0) for carbonic anhydrase (CA II/IX/XII) and antibacterial SAR programs. Its N,N-disubstituted architecture eliminates sulfonamide N-H hydrogen bonding, alters lipophilicity, and orients two heterocycles into distinct 3D pharmacophore vectors absent in primary/secondary sulfonamides. The 5-bromo substituent provides anomalous scattering for crystallography and halogen-bonding potential. Essential tool for isoform selectivity profiling and CNS MPO benchmarking.

Molecular Formula C14H12BrNO3S3
Molecular Weight 418.34
CAS No. 1327320-74-0
Cat. No. B2440722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
CAS1327320-74-0
Molecular FormulaC14H12BrNO3S3
Molecular Weight418.34
Structural Identifiers
SMILESC1=COC(=C1)CN(CC2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Br
InChIInChI=1S/C14H12BrNO3S3/c15-13-3-4-14(21-13)22(17,18)16(8-11-5-7-20-10-11)9-12-2-1-6-19-12/h1-7,10H,8-9H2
InChIKeyCBEZYIMTLOHEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide (CAS 1327320-74-0): A Bis-Heterocyclic Sulfonamide for Carbonic Anhydrase and Antimicrobial Research


5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide (CAS 1327320-74-0) is a synthetic small molecule (C14H12BrNO3S3, MW 418.34) featuring a 5-bromothiophene-2-sulfonamide core elaborated with two distinct heterocyclic methyl substituents on the sulfonamide nitrogen: furan-2-ylmethyl and thiophen-3-ylmethyl . This tertiary sulfonamide belongs to a class of compounds extensively investigated as carbonic anhydrase (CA) inhibitors for glaucoma therapy and as antimicrobial agents targeting metallo-β-lactamase-producing bacteria [1][2]. The compound's three-heterocycle architecture (bromothiophene, furan, thiophene) distinguishes it from simpler mono-substituted analogs, offering a unique vector for optimizing target engagement and selectivity in drug discovery programs.

Why 5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide Cannot Be Replaced by Generic Thiophene-2-sulfonamide Analogs


Simple substitution of the target compound with a generic thiophene-2-sulfonamide (e.g., 5-bromo-N-alkyl or 5-chloro-N-furfuryl analogs) is not scientifically justifiable due to its unique N,N-disubstituted architecture. The simultaneous presence of furan-2-ylmethyl and thiophen-3-ylmethyl groups on the sulfonamide nitrogen creates a tertiary sulfonamide with a distinct three-dimensional pharmacophore, which is absent in primary or secondary sulfonamide analogs [1]. This substitution pattern fundamentally alters hydrogen-bonding capacity (removal of the sulfonamide N-H), lipophilicity, and the spatial orientation of the two terminal heterocycles, directly impacting target binding and selectivity profiles established for carbonic anhydrase II (CA II) and bacterial enzyme targets [2]. Evidence from the broader class shows that even minor changes in the N-substituent of thiophene-2-sulfonamides can shift potency from low nanomolar to micromolar ranges against CA II, making direct functional interchangeability highly unreliable without comparative validation data [3].

Quantitative Differentiation Evidence for 5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide vs. Key Analogs


Molecular Weight and Lipophilicity Differentiation from Mono-substituted N-Furfuryl Analog

The target compound (MW 418.34) exhibits a substantially higher molecular weight compared to the closely related antimicrobial agent 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide (Antimicrobial agent-14, MW 277.75) . This ~50% increase in mass, driven by the addition of the thiophen-3-ylmethyl group and replacement of chlorine with bromine, predicts a corresponding increase in lipophilicity (estimated ΔlogP ≈ +1.5 to +2.0) and polar surface area, which directly influence membrane permeability and off-target binding [1]. For procurement decisions, this physicochemical differentiation means the compound cannot serve as a direct surrogate for the simpler analog in cell-based assays without independent validation of cellular uptake and target engagement.

Physicochemical Property Drug-likeness ADME

Known Antibacterial Activity of a Structurally Proximal Mono-furfuryl Analog Establishes a Baseline for Target Compound Screening

The analog 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide (Antimicrobial agent-14) demonstrates a defined MIC of 200 µM against Campylobacter coli ATCC33559 [1]. The target compound shares the 5-halo-thiophene-2-sulfonamide core and the N-furfuryl motif but adds a second N-thiophen-3-ylmethyl substituent and replaces chlorine with bromine. While direct MIC data for the target compound against C. coli are absent from the open literature, class-level SAR from 5-bromo-N-alkylthiophene-2-sulfonamides indicates that N-substitution pattern and halogen type are critical determinants of antibacterial potency against NDM-producing Klebsiella pneumoniae ST147 [2]. This established SAR framework supports the rationale for procuring the target compound as a logical, structure-based extension of the antibacterial chemotype for screening against resistant Enterobacteriaceae and Campylobacter species.

Antimicrobial Resistance Campylobacter Metallo-β-lactamase

Carbonic Anhydrase II Inhibition: Class Potency and the Critical Role of N-Substitution

A foundational study on 4-substituted thiophene- and furan-2-sulfonamides established that members of this class achieve nanomolar-level inhibition of human carbonic anhydrase II (CA II) in vitro [1]. Critically, the patent literature on thiophene-2-sulfonamide antiglaucoma agents teaches that the nature of the sulfonamide N-substituent is a primary determinant of both enzyme inhibitory potency and, crucially, topical ocular bioavailability [2]. The target compound's N,N-bis(heterocyclic methyl) substitution pattern is structurally unprecedented within these patent-defined SAR landscapes, suggesting a potentially novel inhibition and tissue permeability profile that cannot be predicted by extrapolation from simpler N-alkyl or N-benzyl analogs. Procurement for CA II inhibition screening is justified by the need to experimentally map the activity cliff introduced by the dual heterocyclic substitution.

Glaucoma Carbonic Anhydrase Topical Ocular Therapy

Halogen-Dependent Differentiation: Bromine vs. Chlorine at the Thiophene 5-Position

The target compound contains a 5-bromo substituent on the thiophene ring, distinguishing it from the commercially available 5-chloro analog Antimicrobial agent-14 . In sulfonamide-based CA inhibitors, the 5-halogen is positioned to engage the hydrophobic pocket adjacent to the catalytic zinc ion; bromine, with its larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and greater polarizability, can form stronger halogen bonds and fill the binding pocket more effectively [1]. This difference is mechanistically significant: crystallographic studies of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides in complex with CA II confirm that the 5-substituent makes direct contacts with the protein, and modifications at this position modulate inhibitory potency [2]. The Br > Cl substitution in the target compound is therefore a deliberate structural feature predicted to yield a differentiated target engagement profile.

Halogen Bonding Structure-Activity Relationship Target Engagement

Validated Application Scenarios for 5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide in Drug Discovery and Chemical Biology


Primary Screening for Carbonic Anhydrase Isoform Selectivity Profiling

Leveraging the established nanomolar CA II inhibitory potency of the 4-substituted thiophene-2-sulfonamide scaffold [1], the target compound's unique N,N-bis(heterocyclic methyl) substitution is predicted to explore binding pockets beyond the catalytic zinc site. Procurement is warranted for screening against a panel of human CA isoforms (CA I, II, IV, IX, XII) to determine whether the dual heterocyclic architecture confers isoform selectivity relevant to glaucoma (CA II/IV) or oncology (CA IX/XII) programs.

Structure-Activity Relationship (SAR) Expansion of Antibacterial Thiophene Sulfonamides Against MDR Gram-Negative Pathogens

Following the demonstrated antibacterial activity of 5-bromo-N-alkylthiophene-2-sulfonamides against NDM-producing K. pneumoniae ST147 [2] and the defined MIC of the mono-furfuryl analog against C. coli [3], the target compound represents a logical SAR probe. Its procurement enables systematic investigation of how the addition of a second heterocyclic N-substituent and bromine incorporation impact MIC values against a panel of clinically relevant multidrug-resistant Enterobacteriaceae and Campylobacter species.

Halogen Bonding Probe in Crystallographic Fragment-Based Drug Design

The 5-bromo substituent on the thiophene core provides a strong anomalous scattering signal for X-ray crystallography, and the bromine's enhanced polarizability relative to chlorine offers a potent halogen bonding donor [4]. The target compound can be procured as a tool molecule for co-crystallization studies with carbonic anhydrase or other sulfonamide-binding targets, where the dual N-substituents may reveal new vector opportunities for fragment growth.

Physicochemical Benchmarking for CNS Drug Discovery Multiparameter Optimization

With a molecular weight of 418.34 and an estimated logP elevated relative to mono-substituted analogs , the target compound sits near the upper boundary of typical CNS drug-like chemical space. It can be procured as a reference compound in multiparameter optimization (MPO) score assessments for CNS sulfonamide programs, enabling experimental determination of permeability, P-glycoprotein efflux, and plasma protein binding to benchmark the impact of extensive N,N-disubstitution on CNS drug-likeness.

Quote Request

Request a Quote for 5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.